molecular formula C28H27N3O2 B2487682 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide CAS No. 392249-52-4

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide

Cat. No. B2487682
M. Wt: 437.543
InChI Key: HMGMOYFFRIPUIV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide is a complex organic compound that involves multiple functional groups and structural characteristics common to aromatic amides and naphthalene derivatives. While specific studies directly on this compound are scarce, research on similar compounds provides insights into the chemical nature and applications of this class of compounds.

Synthesis Analysis

The synthesis of compounds related to 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide involves multistep organic reactions, starting from basic aromatic units such as naphthalene and benzene derivatives. For example, the synthesis process might include condensation, amidation, and alkylation steps. These processes require careful control of reaction conditions to ensure the desired product specificity and yield (Pozharskii et al., 2020).

Molecular Structure Analysis

The molecular structure of similar naphthalene derivatives reveals complex interactions such as intramolecular hydrogen bonding and steric hindrance. These structural features can influence the chemical reactivity and physical properties of the compound. X-ray crystallography and computational modeling are common methods used to analyze and predict the molecular structure (Sarojini et al., 2012).

Chemical Reactions and Properties

The chemical behavior of 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide can be influenced by its functional groups. For instance, the dimethylamino groups may participate in electron donation processes, affecting the compound's basicity and reactivity towards acids and electrophiles. Additionally, the naphthalene and benzoyl units contribute to the compound's aromatic stability and reactivity in substitution reactions (Filatova et al., 2023).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity can be analyzed through experimental methods. These properties are crucial for understanding the material's behavior in different environments and for its application in various industries. The presence of dimethylamino groups can influence solubility in organic solvents, while the overall molecular structure can affect the melting point and crystalline nature of the compound (Ghodke et al., 2021).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with other chemicals can be deduced from the compound's structure and functional groups. The amide linkage, aromatic rings, and dimethylamino groups all play roles in determining the compound's chemical behavior in different reactions and conditions (Younes et al., 2020).

Scientific Research Applications

Structural and Electron Dynamics Studies

  • Peri-interactions and Bond Formation : A study explored the peri-interactions in naphthalene systems, showing the electron-attracting power of the N-phenylcarboxamide group and the cyclization tendencies when a benzoyl group is added. This highlights the compound's potential in facilitating specific chemical transformations through spatial electron interactions (O'Leary et al., 2005).

  • Heterocyclic Synthesis : Another research illustrated the use of N-methylated 1,8-diaminonaphthalenes, including structures similar to the queried compound, as bifunctional nucleophiles in reactions with α,ω-dihalogenoalkanes to form heterocyclic and double proton sponges, demonstrating the compound's utility in synthesizing novel organic receptors (Ozeryanskii et al., 2020).

Spectroscopic and Photophysical Properties

  • Spectroscopic Analysis : Research on stilbazolium dyes with enlarged π-conjugated systems revealed insights into the spectroscopic properties of compounds with dimethylamino groups, emphasizing their potential in designing materials with specific optical properties (Bakalska et al., 2017).

Fluorescence and Protecting Groups

  • Fluorescent Protecting Groups : A study presented 1-dimethylamino-8-methylaminonaphthalene as a protecting group for benzoxaboroles, highlighting its fluorescence and stability, which is pertinent for applications in chemical synthesis and analysis where selective deprotection and tracking are required (VanVeller et al., 2013).

Chemical Synthesis and Reactivity

  • Polyamide Synthesis : Explorations into the synthesis of aromatic polyamides containing pendant naphthalene-8-oxybenzamide units demonstrate the compound's relevance in polymer science, particularly in developing materials with specific mechanical and thermal properties (Ghodke et al., 2021).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

4-(dimethylamino)-N-[3-[4-(dimethylamino)benzoyl]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-30(2)23-13-9-19(10-14-23)27(32)25-17-21-7-5-6-8-22(21)18-26(25)29-28(33)20-11-15-24(16-12-20)31(3)4/h5-18H,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGMOYFFRIPUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide

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